C.I. Disperse Red 19
Overview
Description
C.I. Disperse Red 19 is a synthetic dye belonging to the class of disperse dyes. These dyes are primarily used for dyeing synthetic fibers such as polyester, acetate, and polyamide. This compound is known for its vibrant red color and is widely used in the textile industry for dyeing fabrics. The compound is characterized by its chemical structure, which includes anthraquinone or azo groups, making it a polar molecule .
Mechanism of Action
Target of Action
C.I. Disperse Red 19, also known as Disperse Red 19, is primarily used as a non-linear optical (NLO) dye . The primary targets of this compound are polymers, specifically those with hydroxyl (OH) groups . Disperse Red 19 can covalently connect with these base polymers, acting as a side chain group .
Mode of Action
The interaction of Disperse Red 19 with its targets involves the formation of covalent bonds with the hydroxyl groups present in the base polymer . This bonding process allows Disperse Red 19 to be linked as a side chain group, providing thermal and photo stability to the polymeric unit .
Biochemical Pathways
Various additives are added to the dye in different mass fractions to study the thermal stability and freeze–thaw stability of the ink .
Pharmacokinetics
Information on the pharmacokinetics of Disperse Red 19, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It’s known that the compound has a molecular weight of 33034 , which may influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of Disperse Red 19’s action primarily involve the enhancement of thermal and photo stability in polymers . By covalently connecting with the base polymer, Disperse Red 19 can improve the stability of the polymeric unit, making it more resistant to thermal and photo degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Disperse Red 19. For instance, the stability of Disperse Red 19 in inkjet printing colour paste can be affected by the presence of various additives, as well as factors such as temperature and pH . Furthermore, the compound’s action can be influenced by the presence of other substances in the environment, such as ethylene glycol and glycerol .
Biochemical Analysis
Biochemical Properties
C.I. Disperse Red 19 plays a significant role in biochemical reactions due to its azo group (-N=N-), which can undergo reduction and cleavage under certain conditions. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with azoreductase, an enzyme that catalyzes the reduction of azo bonds, leading to the formation of aromatic amines. These interactions are crucial for the degradation and detoxification of C.I. Disperse Red 19 in biological systems .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to changes in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The azo group in this compound can bind to proteins and enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to azoreductase results in the reduction of the azo bond, producing aromatic amines. These amines can further interact with other biomolecules, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can degrade into smaller molecules, which may have different biochemical properties and effects on cellular function. Long-term exposure to C.I. Disperse Red 19 in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as hematological changes. These toxic effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as azoreductase. The reduction of the azo bond by azoreductase leads to the formation of aromatic amines, which can undergo further metabolic transformations. These transformations include hydroxylation, conjugation with glucuronic acid, and sulfation, which facilitate the excretion of the metabolites from the body. The involvement of C.I. Disperse Red 19 in these metabolic pathways highlights its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of C.I. Disperse Red 19 in tissues is also influenced by its affinity for different cellular components, leading to its accumulation in specific organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular structures and organelles. This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The targeting of this compound to specific compartments is influenced by post-translational modifications and the presence of targeting signals. The subcellular localization of C.I. Disperse Red 19 can affect its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Disperse Red 19 can be synthesized through various chemical reactions involving anthraquinone or azo groups. The synthesis typically involves the reaction of aniline derivatives with nitrobenzene derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol, acetone, or benzene, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions in reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure the desired yield and purity of the dye. The final product is then purified through techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Red 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the dye.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield amines .
Scientific Research Applications
C.I. Disperse Red 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in biological staining techniques to visualize cellular structures.
Medicine: Investigated for potential use in medical diagnostics and imaging.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings
Comparison with Similar Compounds
C.I. Disperse Red 19 can be compared with other similar disperse dyes, such as:
C.I. Disperse Red 9: Another red dye derived from anthraquinone.
C.I. Disperse Red 11:
C.I. Disperse Red 60: Another anthraquinone dye with similar properties.
Uniqueness
This compound is unique due to its specific chemical structure, which provides excellent dyeing properties and stability. Its ability to produce vibrant red colors and its compatibility with various synthetic fibers make it a preferred choice in the textile industry .
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDZRIQTRDZCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062613 | |
Record name | C.I. Disperse Red 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2734-52-3 | |
Record name | Disperse Red 19 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2734-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-((4-(2-(4-nitrophenyl)diazenyl)phenyl)imino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Red 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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